ar-Turmerone

概要

説明

ar-Turmerone is a bioactive compound found in turmeric oil, which is extracted from the rhizomes of the Curcuma longa plant. This compound is known for its aromatic properties and has been extensively studied for its potential therapeutic benefits. This compound is one of the major constituents of turmeric oil, alongside other turmerones such as alpha-turmerone and beta-turmerone .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of ar-Turmerone can be achieved through various chemical reactions. One common method involves the aldol condensation of mesityl oxide with acetone in the presence of a base, followed by cyclization and dehydration to form the turmerone structure .

Industrial Production Methods: Industrial production of this compound typically involves the extraction of turmeric oil from the dried rhizomes of Curcuma longa. The oil is extracted using steam distillation or supercritical carbon dioxide extraction methods. The extracted oil contains a mixture of turmerones, which can be further purified to isolate this compound .

化学反応の分析

Types of Reactions: ar-Turmerone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its bioactivity or to create derivatives with improved properties .

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.

Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a palladium catalyst.

Substitution: Substitution reactions can be carried out using halogenating agents like bromine or chlorine under controlled conditions.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can have different biological activities and applications .

科学的研究の応用

Pharmacological Properties

ar-Turmerone exhibits a wide range of pharmacological actions:

- Anticancer Activity : Research indicates that this compound can inhibit the proliferation and mobility of various cancer cell lines, including glioma cells. It has been shown to induce apoptosis and reduce tumor growth in vivo without significant toxic effects on healthy tissues . For instance, in studies involving U251 glioma cells, this compound treatment resulted in decreased cell viability and migration, as well as reduced expression of proliferation markers such as KI67 and PCNA .

- Neuroprotective Effects : this compound has been found to enhance the proliferation of neural stem cells while providing neuroprotective benefits against inflammatory damage. It mitigates the effects of neuroinflammation by inhibiting microglial activation, which is critical in conditions like Parkinson's disease . Additionally, it has been reported to prevent apoptosis in neuronal cultures under stress conditions .

- Anti-inflammatory Properties : The compound demonstrates significant anti-inflammatory effects by blocking the activation of pro-inflammatory pathways in microglia. This property is particularly relevant for neurodegenerative diseases where inflammation plays a pivotal role .

Table 1: Summary of this compound's Applications

Detailed Research Findings

- Anticancer Mechanisms : In vitro studies have shown that this compound effectively induces apoptosis in several cancer cell lines through mitochondrial pathways. It disrupts mitochondrial function, leading to increased caspase activity and subsequent cell death .

- Neuroprotective Action : In models of neurodegeneration, this compound has been observed to promote the differentiation of neural stem cells and protect against oxidative stress-induced apoptosis. These effects are crucial for developing therapies aimed at neurodegenerative diseases like Alzheimer's and Parkinson's .

- Inflammation Modulation : this compound's ability to inhibit pro-inflammatory cytokine production makes it a candidate for treating various inflammatory conditions. Its action on microglial cells suggests potential applications in managing chronic inflammatory diseases .

作用機序

The mechanism of action of ar-Turmerone involves multiple molecular targets and pathways:

Anti-inflammatory Effects: this compound inhibits the activation of microglia, reducing the production of pro-inflammatory cytokines and nitric oxide.

Neuroprotective Effects: It activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, enhancing cellular antioxidant defenses and protecting dopaminergic neurons from oxidative stress.

Hypoglycemic Effects: this compound activates peroxisome proliferator-activated receptor delta (PPAR-δ), which regulates glucose metabolism and reduces blood sugar levels.

類似化合物との比較

ar-Turmerone is structurally similar to other turmerones found in turmeric oil, such as alpha-turmerone and beta-turmerone. it has unique properties that distinguish it from these compounds:

生物活性

ar-Turmerone, a compound derived from turmeric (Curcuma longa), has garnered significant attention for its diverse biological activities. This article delves into the compound's effects on various cellular processes, particularly its anti-cancer properties, neuroprotective effects, and potential therapeutic applications.

1. Overview of this compound

This compound is one of the non-curcuminoid components of turmeric, alongside others like beta-turmerone and alpha-turmerone. It is recognized for its aromatic properties and has been studied for its pharmacological potential, particularly in cancer therapy and neuroprotection.

2. Anti-Cancer Properties

Recent studies have highlighted this compound's capacity to inhibit cancer cell proliferation and induce apoptosis in various cancer types.

- Inhibition of Glioma Cell Proliferation : Research indicates that this compound significantly reduces glioma cell proliferation by inducing G1/S phase arrest. It targets cathepsin B (CTSB), reducing its expression and preventing the cleavage of P27, a cyclin-dependent kinase inhibitor. This mechanism was confirmed through both in vitro and in vivo studies using glioma cell lines and mouse models .

- Effects on Breast Cancer Cells : In human breast cancer cells, this compound has been shown to suppress matrix metalloproteinase-9 (MMP-9) and cyclooxygenase-2 (COX-2) expression by inhibiting NF-kB signaling pathways. This action leads to reduced invasion, migration, and colony formation of cancer cells .

2.2 Case Studies

3. Neuroprotective Effects

This compound has also been studied for its neuroprotective properties, particularly in promoting neural stem cell (NSC) proliferation.

- Promotion of Neural Stem Cell Proliferation : In vitro studies have demonstrated that this compound increases NSC numbers by enhancing their proliferation. This effect is dose-dependent, with significant increases observed at concentrations between 3.125 to 25 μg/ml . Furthermore, it promotes neuronal differentiation of NSCs in both cell culture and animal models.

3.2 Experimental Findings

In vivo experiments involving adult rats showed that this compound facilitated the mobilization of proliferating NSCs from the subventricular zone to regions requiring regeneration, suggesting its potential application in treating neurodegenerative diseases .

4. Antimicrobial Properties

This compound exhibits antimicrobial activity as well, particularly against dermatophytes.

4.1 Antidermatophytic Activity

Studies have reported that this compound demonstrates effective antidermatophytic properties with minimum inhibitory concentrations (MICs) ranging from 1.56 to 6.25 μg/mL against various fungal strains .

5. Safety Profile and Toxicity

While this compound shows promise as a therapeutic agent, studies indicate that it has a favorable safety profile with minimal toxicity observed in animal models at therapeutic doses . However, higher concentrations can lead to decreased viability of certain cell types.

特性

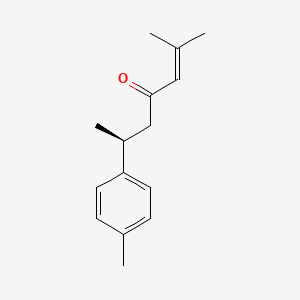

IUPAC Name |

2-methyl-6-(4-methylphenyl)hept-2-en-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O/c1-11(2)9-15(16)10-13(4)14-7-5-12(3)6-8-14/h5-9,13H,10H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAAJVHHFAXWBOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C)CC(=O)C=C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

325.00 to 326.00 °C. @ 760.00 mm Hg | |

| Details | The Good Scents Company Information System | |

| Record name | (R)-ar-Turmerone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035612 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

38142-58-4, 56485-42-8, 532-65-0 | |

| Record name | Turmerone, ar-(+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038142584 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Turmerone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056485428 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-ar-Turmerone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TURMERONE, AR-(±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/629S5II29P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (R)-ar-Turmerone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035612 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。